N-(3,5-dibromopyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N-(3,5-dibromopyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of bromine atoms attached to a pyridine ring and a sulfanyl group linked to another pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dibromopyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the bromination of 2-pyridinecarboxamide to introduce bromine atoms at the 3 and 5 positions of the pyridine ring. This is followed by the reaction with 2-mercaptopyridine under specific conditions to form the desired acetamide compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dibromopyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming a debrominated product.
Substitution: The bromine atoms can be substituted with other functional groups like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce hydroxylated or aminated derivatives.
Scientific Research Applications
N-(3,5-dibromopyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dibromopyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The bromine atoms and sulfanyl group play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichloropyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide
- N-(3,5-difluoropyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide
- N-(3,5-dimethylpyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide
Uniqueness
N-(3,5-dibromopyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, fluoro, or methyl analogs. The bromine atoms enhance its reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H9Br2N3OS |
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Molecular Weight |
403.09 g/mol |
IUPAC Name |
N-(3,5-dibromopyridin-2-yl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C12H9Br2N3OS/c13-8-5-9(14)12(16-6-8)17-10(18)7-19-11-3-1-2-4-15-11/h1-6H,7H2,(H,16,17,18) |
InChI Key |
NNUIPUBGTBPGIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=C(C=C(C=N2)Br)Br |
Origin of Product |
United States |
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